molecular formula C14H12I2 B14718134 2,2'-Diiodo-4,4'-dimethylbiphenyl CAS No. 14376-78-4

2,2'-Diiodo-4,4'-dimethylbiphenyl

Cat. No.: B14718134
CAS No.: 14376-78-4
M. Wt: 434.05 g/mol
InChI Key: VQBPLMTXEBILPO-UHFFFAOYSA-N
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Description

2,2’-Diiodo-4,4’-dimethylbiphenyl: is an organic compound with the chemical formula C14H12I2 . It is characterized by the presence of two iodine atoms and two methyl groups attached to a biphenyl structure. This compound is typically a white to almost white crystalline solid and is soluble in organic solvents such as ethanol and benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2’-Diiodo-4,4’-dimethylbiphenyl generally involves a multi-step synthesis process:

Industrial Production Methods: Industrial production methods for 2,2’-Diiodo-4,4’-dimethylbiphenyl are similar to the laboratory synthesis but are scaled up and optimized for efficiency and yield. The process involves the same steps of nitration, reduction, and iodination, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diiodo-4,4’-dimethylbiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger biphenyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly used.

Major Products:

Scientific Research Applications

2,2’-Diiodo-4,4’-dimethylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Diiodo-4,4’-dimethylbiphenyl involves its ability to undergo substitution and coupling reactions. The iodine atoms serve as reactive sites for nucleophilic attack, allowing the compound to participate in various organic transformations. The biphenyl structure provides a rigid framework that can influence the electronic properties of the resulting products .

Comparison with Similar Compounds

    2,2’-Dibromo-4,4’-dimethylbiphenyl: Similar structure but with bromine atoms instead of iodine.

    2,2’-Dichloro-4,4’-dimethylbiphenyl: Similar structure but with chlorine atoms instead of iodine.

    4,4’-Diiodobiphenyl: Lacks the methyl groups present in 2,2’-Diiodo-4,4’-dimethylbiphenyl.

Uniqueness: 2,2’-Diiodo-4,4’-dimethylbiphenyl is unique due to the presence of both iodine atoms and methyl groups, which can significantly influence its reactivity and physical properties compared to its halogenated analogs. The iodine atoms provide high reactivity in substitution reactions, while the methyl groups can affect the compound’s solubility and stability .

Properties

CAS No.

14376-78-4

Molecular Formula

C14H12I2

Molecular Weight

434.05 g/mol

IUPAC Name

2-iodo-1-(2-iodo-4-methylphenyl)-4-methylbenzene

InChI

InChI=1S/C14H12I2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3

InChI Key

VQBPLMTXEBILPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)I)I

Origin of Product

United States

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